molecular formula C14H13NO2 B12909506 7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one CAS No. 830347-27-8

7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one

Cat. No.: B12909506
CAS No.: 830347-27-8
M. Wt: 227.26 g/mol
InChI Key: HSDGMOOAOOGGFY-UHFFFAOYSA-N
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Description

7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one is a synthetic compound based on the cyclopenta[b]indole scaffold, a structure of significant interest in medicinal chemistry and oncology research . The cyclopenta[b]indole core is a privileged structure found in various biologically active molecules and is a key subject of investigation for the development of novel therapeutic agents . Indole derivatives, in general, are prevalent moieties in numerous alkaloids and pharmaceuticals, demonstrating a wide range of biological properties, including anti-cancer activities . Specifically, [b]-annulated indole derivatives have been researched as potential inhibitors of kinases such as DYRK1A and CLK1, which are implicated in neurodegenerative disorders and cancer pathways . The compound features a acetyl substituent, which is a common functional group that can influence the molecule's electronic properties and its interaction with biological targets. This makes it a valuable intermediate for chemical synthesis and structure-activity relationship (SAR) studies aimed at discovering new enzyme inhibitors . Researchers utilize this compound primarily as a key building block or intermediate in the synthesis of more complex molecules for preclinical drug discovery efforts. It is intended for use in assay development, high-throughput screening, and other laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

830347-27-8

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

7-acetyl-6-methyl-2,4-dihydro-1H-cyclopenta[b]indol-3-one

InChI

InChI=1S/C14H13NO2/c1-7-5-12-11(6-10(7)8(2)16)9-3-4-13(17)14(9)15-12/h5-6,15H,3-4H2,1-2H3

InChI Key

HSDGMOOAOOGGFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(=O)C)C3=C(N2)C(=O)CC3

Origin of Product

United States

Preparation Methods

Intramolecular Hydroacylation Approach

One of the most effective methods to prepare 1,4-dihydrocyclopenta[b]indol-3(2H)-ones, including derivatives like 7-acetyl-6-methyl analogs, is via intramolecular hydroacylation of suitable precursors. This method involves:

  • Starting from amino-aldehyde or amino-ketone precursors that contain an aldehyde or ketone group positioned to cyclize onto an aromatic ring.
  • Using transition metal catalysts (e.g., palladium or rhodium complexes) to promote intramolecular C–H activation and hydroacylation.
  • The reaction proceeds under mild conditions, often in one pot, to form the fused cyclopenta[b]indole ring system.

This approach has been reported to yield moderate to good yields of 1,4-dihydrocyclopenta[b]indol-3(2H)-ones with various substitutions, including methyl and acetyl groups at desired positions.

Palladium-Catalyzed N-Arylation and Cyclization

Another synthetic route involves a palladium-catalyzed N-arylation followed by Sonogashira coupling and cyclization:

  • Amino-o-halopyridines or amino-o-halophenyl derivatives are subjected to palladium-catalyzed N-arylation to form N-aryl intermediates.
  • Subsequent Sonogashira coupling introduces alkynyl groups.
  • Intramolecular cyclization then forms the fused bicyclic indole system.
  • This method allows for the introduction of substituents such as methyl and acetyl groups by choosing appropriate starting materials and reaction conditions.

Use of α-Trifluoromethyl-(indol-3-yl)methanols as Precursors

A related approach involves the preparation of substituted cyclopenta[b]indoles via reactions of α-trifluoromethyl-(indol-3-yl)methanols with bis(ethylthio) or bis(methylthio) enones:

  • The α-trifluoromethyl-(indol-3-yl)methanols are synthesized from indole-3-carbaldehydes and trimethyl(trifluoromethyl)silane in the presence of sodium acetate in DMF.
  • These intermediates react with bis(ethylthio) or bis(methylthio) enones in the presence of Lewis acids like BF3·OEt2.
  • The reaction proceeds via cyclization to form tetrahydrocyclopenta[b]indole derivatives, which can be further functionalized to introduce acetyl and methyl groups at specific positions.

Purification Techniques

  • The crude reaction mixtures are typically purified by column chromatography on silica gel .
  • Elution solvents are carefully chosen, often mixtures of hexanes and ethyl acetate in ratios ranging from 15:1 to 10:1 or 1:150 (EtOAc/PE), depending on the polarity of the product.
  • Purification yields pure 7-acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one as a solid or liquid, with melting points and NMR spectra confirming structure and purity.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Notes
Intramolecular Hydroacylation Amino-aldehydes, Pd or Rh catalyst, mild temp. Moderate One-pot, regioselective cyclization Suitable for various substitutions
Pd-Catalyzed N-Arylation + Sonogashira Amino-o-halopyridines, Pd catalyst, alkynes Moderate Wide substrate scope, one-pot Avoids complex N-arylation steps
α-Trifluoromethyl-(indol-3-yl)methanols + Enones TMSCF3, NaOAc, DMF, BF3·OEt2, bis(ethylthio) enones 83-95 High yields, versatile functionalization Requires careful control of Lewis acid
Column Chromatography Purification Silica gel, Hexanes/EtOAc mixtures N/A Efficient purification Essential for product purity

Detailed Research Findings

  • The intramolecular hydroacylation method has been demonstrated to efficiently generate the cyclopenta[b]indole core with acetyl and methyl substituents, confirmed by NMR and HRMS data.
  • Palladium-catalyzed N-arylation followed by Sonogashira coupling and cyclization provides a modular approach to synthesize various substituted cyclopenta[b]indoles, including 7-acetyl-6-methyl derivatives, with good functional group tolerance.
  • The use of α-trifluoromethyl-(indol-3-yl)methanols as intermediates allows for regioselective cyclization with bis(ethylthio) enones under Lewis acid catalysis, yielding the target compound with high purity and yield.
  • Purification by silica gel chromatography is critical to isolate the pure compound, with solvent systems optimized for each derivative to maximize recovery and purity.

Chemical Reactions Analysis

Types of Reactions

7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound features a cyclopenta[b]indole framework, which is known for its diverse biological activities. The presence of an acetyl group and a methyl group enhances its reactivity and solubility, making it suitable for various applications.

Medicinal Chemistry

  • Anticancer Activity
    • Studies have indicated that compounds similar to 7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
    • Case Study : A study published in the European Journal of Medicinal Chemistry demonstrated that specific indole derivatives could effectively target cancer cells while sparing normal cells, highlighting their potential as chemotherapeutic agents.
  • Antimicrobial Properties
    • The compound has shown promise as an antimicrobial agent against various pathogens. Its structural similarity to known antimicrobial agents suggests that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways .
    • Case Study : Research conducted by the Journal of Antibiotics reported that certain indole derivatives exhibited potent activity against drug-resistant strains of bacteria, paving the way for new antibiotic development.

Organic Synthesis

  • Building Block in Synthesis
    • This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing complex molecules.
    • Example Reaction : The compound can participate in Friedel-Crafts acylation reactions, allowing for the introduction of additional functional groups into the indole framework .
  • Synthesis of Novel Compounds
    • Researchers have utilized this compound to synthesize novel derivatives with enhanced biological activities. Modifications at the acetyl and methyl positions can lead to compounds with improved pharmacological profiles.
    • Example : A series of derivatives were synthesized and tested for their efficacy against specific cancer cell lines, showing promising results that warrant further investigation .

Material Science

  • Polymer Chemistry
    • The unique properties of this compound make it a candidate for developing new polymer materials with specific functionalities. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
    • Case Study : Research has demonstrated that polymers containing indole units exhibit improved electrical conductivity and thermal resistance, making them suitable for electronic applications .
  • Nanotechnology
    • The compound's ability to form stable nanoparticles has been explored for drug delivery systems. Encapsulation of therapeutic agents within these nanoparticles can improve bioavailability and targeted delivery.
    • Research Findings : Studies have shown that nanoparticles based on cyclopenta[b]indole frameworks can effectively deliver anticancer drugs to tumor sites, minimizing systemic toxicity .

Mechanism of Action

The mechanism by which 7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Cyclopenta[b]indol-3(2H)-ones

5-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one (CAS: 441067-86-3)
  • Substituents : Methyl at position 3.
  • Molecular formula: C₁₁H₁₁NO.
  • Key differences: Lacks the acetyl group, reducing hydrogen-bonding capacity. Lower molecular weight (173.21 g/mol) and altered lipophilicity (predicted XLogP3 ~1.8). Potential for reduced metabolic stability compared to the acetylated analog .
7-Chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one (CAS: 441067-87-4)
  • Substituents : Chloro at position 5.
  • Molecular formula: C₁₁H₈ClNO.
  • Key differences :
    • Chlorine's electron-withdrawing effect increases electrophilicity at the indole core.
    • Molecular weight (205.64 g/mol ) and XLogP3 (~2.5) differ due to halogen substitution.
    • Higher polarity (Cl vs. acetyl) may influence solubility and target binding .
5,7-Dimethyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one (CAS: 936637-98-8)
  • Substituents : Methyl groups at positions 5 and 6.
  • Molecular formula: C₁₂H₁₃NO.
  • Steric hindrance may limit interactions with planar binding sites .

Pyrrolo[3,4-b]indol-3(2H)-one Derivatives

1-Methyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one
  • Core structure : Pyrroloindolone fused with a pyrrolidine ring.
  • Key differences :
    • Additional nitrogen in the pyrrolidine ring alters electronic properties.
    • Synthetic routes involve Fischer indolization of pyrrolidine-2,3-diones with phenylhydrazines .
    • Lower molecular weight (~230–260 g/mol) and variable substituent effects (e.g., benzyl groups) impact solubility and reactivity .

Functionalized Indole Derivatives

3-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxyindolin-2-one
  • Substituents : Benzodioxin-linked oxoethyl and hydroxy groups.
  • Hydroxy group increases polarity (polar surface area >60 Ų), improving aqueous solubility .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents Notable Properties
7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one 830347-27-8 C₁₄H₁₃NO₂ 227.09 2.2 7-acetyl, 6-methyl Moderate lipophilicity, acetyl enhances H-bonding
5-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one 441067-86-3 C₁₁H₁₁NO 173.21 ~1.8 5-methyl Lower steric hindrance, reduced H-bonding
7-Chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one 441067-87-4 C₁₁H₈ClNO 205.64 ~2.5 7-chloro Electrophilic core, higher polarity
5,7-Dimethyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one 936637-98-8 C₁₂H₁₃NO 193.24 ~2.8 5,7-dimethyl Increased lipophilicity, steric effects
1-Methylpyrrolo[3,4-b]indol-3(2H)-one N/A C₁₁H₁₀N₂O 186.21 ~1.5 Pyrrolidine fusion Enhanced rigidity, synthetic versatility

Research Findings and Implications

  • Electronic Effects : The acetyl group in the target compound improves hydrogen-bonding interactions compared to halogen or methyl analogs, making it more suitable for targets requiring polar contacts (e.g., enzyme active sites) .
  • Synthetic Accessibility : Cyclopenta[b]indolones are typically synthesized via cyclization reactions, whereas pyrroloindolones rely on Fischer indolization, highlighting divergent synthetic strategies .
  • Bioactivity Potential: Chloro and acetyl substituents may confer antimicrobial or kinase inhibitory activity, whereas methyl groups are often used to optimize pharmacokinetic properties .

Biological Activity

7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields.

Molecular Characteristics:

PropertyValue
CAS Number 830347-27-8
Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
IUPAC Name This compound
Canonical SMILES CC1=CC2=C(C=C1C(=O)C)C3=C(N2)C(=O)CC3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of substituted indoles through acetylation and subsequent cyclization under controlled conditions . The use of specific catalysts and optimized reaction conditions can enhance yield and purity during production.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, indole derivatives have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The biological evaluation of related compounds suggests that this compound may also possess comparable antimicrobial effects.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of indole have demonstrated inhibitory effects on cancer cell lines such as HeLa and CEM, with IC50 values indicating significant cytotoxicity . The mechanism of action may involve the inhibition of key cellular pathways associated with cancer proliferation.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The indole ring structure allows for π-π interactions and hydrogen bonding, which can influence biochemical pathways critical for cellular function .

Study on Antimicrobial Effects

A comparative study on various indole derivatives revealed that compounds structurally related to this compound exhibited zones of inhibition against multiple bacterial strains. This suggests a promising avenue for further exploration into its antimicrobial properties .

Evaluation of Anticancer Activity

In a focused investigation on the anticancer activity of similar compounds, researchers found that certain derivatives inhibited endothelial cell growth effectively. The study reported IC50 values as low as 0.59 µM for specific analogs, indicating a strong potential for therapeutic applications in oncology .

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